N-(5-t-butyl-3-isoxazolyl)isobutyramide
Description
N-(5-t-butyl-3-isoxazolyl)isobutyramide is a synthetic amide derivative characterized by a substituted isoxazole ring. Its structure includes a bulky t-butyl group at the 5-position of the isoxazole moiety and an isobutyramide functional group at the 3-position.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)10(14)12-9-6-8(15-13-9)11(3,4)5/h6-7H,1-5H3,(H,12,13,14) |
InChI Key |
SIPKOMRKJGMRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on aliphatic amides, such as N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) , which are volatile compounds emitted by Bactrocera tryonimales . While these share the isobutyramide functional group with the target compound, critical structural differences exist:
| Property | N-(5-t-butyl-3-isoxazolyl)isobutyramide | N-(2-methylbutyl)isobutyramide (C5) | N-(3-methylbutyl)isobutyramide (C6) |
|---|---|---|---|
| Core Structure | Isoxazole ring with t-butyl substituent | Linear aliphatic chain | Linear aliphatic chain |
| Substituent Position | 5-t-butyl, 3-isobutyramide | 2-methylbutyl | 3-methylbutyl |
| Volatility | Likely low (bulky substituents) | Moderate (evidenced by insect emissions) | Moderate (evidenced by insect emissions) |
| Biological Context | Synthetic applications (hypothesized) | Insect pheromone component | Insect pheromone component |
Key Findings from :
- C5 and C6 constituted ~10% of the volatile blend in Bactrocera tryonimales, with abundances varying between young and old colonies .
- The position of the methyl group (2- vs.
Implications for this compound:
Volatility : The bulky t-butyl group and aromatic isoxazole ring likely reduce volatility compared to aliphatic analogs like C5/C2. This could make it less suitable as a volatile semiochemical but more stable in synthetic applications.
Bioactivity : The isoxazole ring may enable interactions with enzymatic targets (e.g., kinase inhibition), diverging from the pheromone role of C5/C3.
Stereochemical Effects : The t-butyl group’s steric bulk could hinder metabolic degradation, enhancing persistence in agrochemical formulations.
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